Product packaging for Chlortetracycline hydrochloride(Cat. No.:CAS No. 165101-50-8)

Chlortetracycline hydrochloride

Cat. No.: B605305
CAS No.: 165101-50-8
M. Wt: 515.3 g/mol
InChI Key: QYAPHLRPFNSDNH-MRFRVZCGSA-N
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Description

Historical Discovery and Evolution of Chlortetracycline (B606653) as a Tetracycline (B611298) Antibiotic

The discovery of chlortetracycline marked a pivotal moment in the fight against bacterial infections. In 1945, Benjamin Minge Duggar, a scientist at Lederle Laboratories, discovered the first tetracycline antibiotic. drugbank.comwikipedia.org This breakthrough was the result of screening soil samples, a common practice at the time for identifying new antibiotic-producing microorganisms. taylorandfrancis.com The specific soil sample that yielded this discovery came from a field at the University of Missouri. drugbank.comoup.com

Duggar isolated a strain of actinomycete bacteria, which he named Streptomyces aureofaciens on account of the golden-yellow color of the microorganism and the substance it produced. drugbank.comoup.comwikipedia.org The antibiotic itself was initially named "Aureomycin." wikipedia.orgwikipedia.orgebsco.com The structure of Aureomycin was successfully elucidated in 1952. wikipedia.org

Chlortetracycline is recognized as the first member of the tetracycline class of antibiotics. drugbank.comwikipedia.org This class of antibiotics is characterized by its broad-spectrum activity against a wide variety of microorganisms. taylorandfrancis.comnih.gov The initial discovery of chlortetracycline paved the way for the development of other tetracyclines. Following the elucidation of its structure, researchers at Pfizer chemically modified chlortetracycline to create tetracycline, which exhibited improved potency and solubility. wikipedia.org This foundational work led to the development of subsequent generations of tetracycline antibiotics, each with modified characteristics. nih.govresearchgate.net

GenerationCompound NameYear of Introduction/Discovery
First GenerationChlortetracycline1948
First GenerationOxytetracycline (B609801)1950
First GenerationTetracycline1953
Second GenerationMinocycline1961
Second GenerationDoxycycline (B596269)1967
Third GenerationTigecycline1993

Scope and Significance of Chlortetracycline Hydrochloride in Modern Academic Research

In contemporary academic research, this compound serves as a crucial tool in several fields. It is frequently used to study patterns of bacterial susceptibility and as a selective agent in culture media for the isolation of bacteria sensitive to this antibiotic. rpicorp.com Its mechanism of action, which involves inhibiting bacterial protein synthesis by binding to the 30S ribosomal subunit, makes it a model compound for studying antibiotic function. drugbank.comrpicorp.com

The significance of this compound also extends to veterinary medicine research, where it is used to investigate treatments for conditions like conjunctivitis in various animals and other bacterial infections in livestock. taylorandfrancis.comwikipedia.org Furthermore, its use as a biomarker is a notable area of research. Because tetracycline is absorbed into bone, it can be used as a marker for bone growth in biopsy studies, where it is detected by its fluorescence. wikipedia.org

Modern research also explores novel applications for this compound. For instance, studies have investigated its controlled release from new hydrogel materials composed of crosslinked chitosan (B1678972) and polyvinyl alcohol (PVA). nih.gov This line of research aims to develop more effective drug delivery systems. nih.gov

Overview of Key Research Areas and Challenges for this compound

Current research on this compound is diverse, addressing both its therapeutic potential and its broader biological and environmental impacts. A significant area of investigation is the growing problem of antibiotic resistance. nih.govresearchgate.net The widespread use of tetracyclines has led to the emergence of resistant bacterial strains, which limits the effectiveness of these antibiotics. nih.govresearchgate.net Research in this area focuses on understanding the genetic and biochemical mechanisms of resistance, such as efflux pumps and ribosomal protection proteins. wikipedia.orgresearchgate.net

Another key research area is the environmental fate and impact of chlortetracycline. Due to its use in agriculture as a feed additive to promote animal growth, concerns have been raised about its presence in the environment. taylorandfrancis.com Studies have examined its effects on soil bacterial communities and its potential to inhibit anaerobic digestion processes in swine manure. researchgate.netmdpi.com The development of sensitive analytical techniques, such as terahertz frequency-domain spectroscopy, to detect its presence in environmental samples like soil and food products is also an active area of research. nih.gov

Recent studies have also uncovered potential immunomodulatory effects. Research using zebrafish models has indicated that chlortetracycline can cause transgenerational immunosuppression by affecting macrophages and neutrophils, highlighting a need to consider its impact on host immunity. nih.gov

A summary of key research areas and associated challenges is presented below:

Key Research AreaPrimary FocusAssociated Challenges
Antibiotic ResistanceUnderstanding the mechanisms of bacterial resistance to chlortetracycline.The rapid evolution and spread of resistance genes among pathogenic bacteria. nih.govresearchgate.net
Environmental ImpactAssessing the effects of chlortetracycline on soil ecosystems and agricultural processes.The persistence of the antibiotic in the environment and its potential to disrupt microbial communities. researchgate.netmdpi.com
ImmunomodulationInvestigating the effects of chlortetracycline on the host immune system.Uncovering the long-term and transgenerational consequences of antibiotic exposure on immunity. nih.gov
Drug Delivery SystemsDeveloping novel formulations for the controlled release of chlortetracycline.Ensuring the stability and efficacy of the antibiotic within new delivery matrices. nih.gov
Regulatory ScienceAdherence to evolving guidelines for antibiotic use in medicine and agriculture.Navigating complex and stringent regulatory frameworks to ensure safety and efficacy. pmarketresearch.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24Cl2N2O8 B605305 Chlortetracycline hydrochloride CAS No. 165101-50-8

Properties

IUPAC Name

(4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O8.ClH/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21;/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31);1H/t7-,8-,15-,21-,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYAPHLRPFNSDNH-MRFRVZCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24Cl2N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57-62-5 (Parent)
Record name Chlortetracycline hydrochloride [USP:BAN]
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DSSTOX Substance ID

DTXSID2045076
Record name Chlortetracycline hydrochloride
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Molecular Weight

515.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64-72-2, 165101-50-8, 3671-08-7
Record name Chlortetracycline hydrochloride [USP:BAN]
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Record name Alexomycin [USAN]
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Record name Chlortetracycline hydrochloride
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Record name 2-Naphthacenecarboxamide, 7-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, monohydrochloride, [4S-(4α,4aα,5aα,6β,12aα)]-
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Record name CHLORTETRACYCLINE HYDROCHLORIDE
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Mechanistic Studies of Chlortetracycline Hydrochloride Action

Molecular Mechanism of Antibacterial Activity

The primary mode of action for chlortetracycline (B606653) hydrochloride is the inhibition of protein synthesis within bacterial cells. patsnap.com This process is central to the growth and replication of bacteria, and its disruption leads to the bacteriostatic effects of the antibiotic. drugbank.comnih.gov

Ribosomal Binding and Protein Synthesis Inhibition

Chlortetracycline's antibacterial effect stems from its ability to halt protein synthesis, a critical process for bacterial survival. patsnap.compatsnap.com The drug targets the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. patsnap.com By interfering with the elongation phase of this process, chlortetracycline prevents the formation of essential proteins, thereby stunting bacterial growth and propagation. patsnap.com

Interaction with the 30S Ribosomal Subunit

The bacterial ribosome is composed of two subunits, the large 50S and the small 30S subunit. patsnap.com Chlortetracycline specifically targets the 30S ribosomal subunit. patsnap.comyoutube.com It binds to a high-affinity site on this subunit, which is crucial for the progression of protein synthesis. nih.gov Structural studies have identified the primary binding site (termed Tet-1) as being located in a pocket formed by helices h31 and h34 of the 16S ribosomal RNA (rRNA) within the 30S subunit. pnas.org This binding is reversible, which is consistent with the bacteriostatic nature of tetracyclines. wikipedia.org

Target ComponentDescription
Bacterial Ribosome The cellular machinery for protein synthesis.
30S Subunit The smaller of the two ribosomal subunits, which chlortetracycline specifically binds to. patsnap.comyoutube.com
16S rRNA The RNA component of the 30S subunit that forms the binding pocket for chlortetracycline. pnas.org
Ribosomal Proteins While the primary interaction is with rRNA, certain ribosomal proteins are also in proximity to the binding site.
Competition at the Aminoacyl-tRNA (A) Site

The binding site of chlortetracycline on the 30S subunit overlaps with the aminoacyl-tRNA (A) site. patsnap.comdrugbank.com The A site is the ribosomal location where incoming transfer RNA (tRNA) molecules, carrying their specific amino acids, bind to the mRNA-ribosome complex. patsnap.comyoutube.com By occupying this critical space, chlortetracycline physically obstructs the attachment of the aminoacyl-tRNA. patsnap.comyoutube.com This competition effectively prevents the addition of new amino acids to the elongating polypeptide chain. patsnap.comdrugbank.com This direct competitive inhibition at the A site is the central event in halting protein synthesis. patsnap.comdrugbank.com While the primary competition is at the A site, some studies suggest a potential secondary interaction at the peptidyl (P) site as well. nih.gov

Chelation with Magnesium Ions and Ribosomal Function

The binding of chlortetracycline to the ribosome is significantly influenced by the presence of magnesium ions (Mg²⁺). patsnap.com It is understood that the active form of the drug that binds to the ribosome is a magnesium-tetracycline chelate complex. patsnap.com Magnesium ions are essential for maintaining the structural stability and proper function of the ribosomal complex. patsnap.com Chlortetracycline's ability to chelate with these ions is a key feature of its mechanism, allowing it to fit securely into the A-site and create a stable blockage that impedes the normal function of the ribosome. patsnap.com Experiments have shown that varying Mg²⁺ concentration can impact the inhibitory effect, although it does not appear to be a simple case of the antibiotic sequestering all available ions. pnas.org

Bacteriostatic Effects on Bacterial Growth and Reproduction

By successfully inhibiting protein synthesis, chlortetracycline prevents bacteria from producing proteins that are essential for their growth, metabolism, and replication. patsnap.comdrugbank.com This leads to a state of arrested growth, rather than outright killing the bacteria. drugbank.comwikipedia.org This action is defined as bacteriostatic. drugbank.comnih.gov The bacteria are prevented from multiplying, which gives the host's immune system the opportunity to eliminate the infection. wikipedia.org The effectiveness of this bacteriostatic action is demonstrated by its broad-spectrum activity against a wide range of gram-positive and gram-negative bacteria. patsnap.compatsnap.com

OrganismMinimum Inhibitory Concentration (MIC) (mg/L)
Diplococcus pneumoniae0.098
Streptococcus pyogenes0.292
Bacillus subtilis (strain 1)0.195
Bacillus subtilis (strain 2)0.15
Streptococcus faecalis0.3
Mycobacterium ranae0.3

Non-Antibacterial Mechanisms of Chlortetracycline Activity

Beyond its well-documented antibacterial properties, chlortetracycline exhibits other biological activities. Research has revealed that it possesses anti-inflammatory and immunomodulatory properties. researchgate.net One significant non-antibacterial mechanism involves the nuclear factor-κB (NF-κB) pathway. acs.orgacs.org Studies using zebrafish models have shown that chlortetracycline can cause transgenerational immunosuppression by disrupting the NF-κB pathway. acs.orgsdu.dkresearchgate.net This effect leads to a reduction in the number of key immune cells like macrophages and neutrophils, thereby weakening the host's immune defense. acs.orgnih.gov This immunosuppressive activity is distinct from its protein synthesis inhibition and highlights a broader range of biological effects. acs.orgacs.org Other non-antibiotic properties attributed to the tetracycline (B611298) class include the inhibition of matrix metalloproteinases (MMPs) and the scavenging of reactive oxygen species. nih.govnih.gov

Antiprotozoal Properties

Chlortetracycline hydrochloride demonstrates activity against certain protozoa. nih.gov This antiprotozoal action is attributed to its ability to inhibit protein synthesis. nih.govnih.gov The compound binds to the 30S ribosomal subunit, a key component of the cellular machinery responsible for translating genetic information into proteins. nih.govtoku-e.com This binding event prevents the attachment of aminoacyl-tRNA to the ribosome, thereby halting the elongation of the growing peptide chain and effectively arresting protein production in susceptible protozoan organisms. nih.govnih.gov

Fluorescent Probe Applications

Chlortetracycline possesses intrinsic fluorescent properties, making it a valuable tool in biological research. rxreasoner.comsigmaaldrich.com Its fluorescence is particularly sensitive to the presence of calcium ions, a characteristic that has been exploited to monitor calcium dynamics within cells. nih.gov When chlortetracycline binds to calcium, its fluorescence emission increases, providing a visual and quantifiable measure of calcium concentration in specific cellular compartments, such as the mitochondria and dense tubules of human platelets. nih.gov This application allows researchers to study the movement and storage of calcium, a critical second messenger involved in numerous cellular signaling pathways. nih.gov The use of chlortetracycline as a fluorescent probe has been instrumental in characterizing intracellular calcium stores and their release mechanisms. nih.gov

Calcium Ionophore Activity

Beyond its use as a fluorescent probe for calcium, this compound also functions as a calcium ionophore. rxreasoner.comnih.gov An ionophore is a molecule that can transport ions across lipid membranes. Chlortetracycline demonstrates a potent and specific ability to bind to calcium ions and facilitate their movement from an aqueous environment into and across organic phases, such as cell membranes. nih.gov This process is pH-dependent and involves the formation of a 1:1 complex between chlortetracycline and a calcium ion. nih.gov This ionophoretic activity allows chlortetracycline to induce a flux of calcium into cellular vesicles and can be used to experimentally manipulate intracellular calcium levels to study the role of this ion in various cellular functions. nih.govresearchgate.net

Antioxidative Mechanisms

Some tetracyclines, including chlortetracycline, are recognized for their antioxidant properties. This characteristic is particularly relevant in conditions associated with oxidative stress, where there is an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects. The antioxidant activity of these compounds contributes to their protective effects in various biological contexts.

Neuroprotective Effects

Chlortetracycline has demonstrated significant neuroprotective effects in experimental models of neuronal injury. nih.govnih.gov These protective properties are attributed to a unique mechanism of action that differs from other tetracyclines like minocycline. nih.gov The neuroprotection afforded by chlortetracycline is primarily linked to its ability to suppress calpain activity and modulate calcium influx through NMDA receptors. nih.gov

Calpain Activity Suppression

A key aspect of chlortetracycline's neuroprotective action is its ability to inhibit calpains, a family of calcium-dependent proteases. nih.govgoogle.com In conditions such as glutamate-induced neuronal death and cerebral ischemia, there is an activation of calpain I and II. nih.gov Research has shown that chlortetracycline selectively inhibits the activity of these calpains. nih.gov This inhibition of calpain is a critical step in preventing the downstream cellular damage that leads to neuronal death. nih.govgoogle.com

Compound/AgentEffect on NMDA-induced Whole Cell Currents
Chlortetracycline (CTC)16% inhibition nih.gov
Demeclocycline (DMC)14% inhibition nih.gov

Antimicrobial Resistance Amr Associated with Chlortetracycline Hydrochloride

Mechanisms of Resistance Development

Bacteria employ three main strategies to resist the action of chlortetracycline (B606653) and other tetracyclines: target protection, active efflux, and enzymatic degradation. nih.govresearchgate.net

Chlortetracycline functions by binding to the 30S subunit of the bacterial ribosome, specifically to a site involving the 16S ribosomal RNA (rRNA). nih.govdrugbank.com This interaction physically obstructs the binding of aminoacyl-tRNA to the ribosomal A-site, thereby halting protein synthesis. nih.govpnas.org Resistance can arise through two primary forms of target modification.

The first involves mutations in the 16S rRNA genes, which can alter the structure of the binding site and reduce the affinity of tetracyclines for their target. nih.gov

The second, more common mechanism is the production of ribosomal protection proteins (RPPs). nih.gov These proteins, such as Tet(O) and Tet(M), are structurally similar to elongation factors and can bind to the ribosome. pnas.orgnih.gov In a GTP-dependent manner, they induce conformational changes in the ribosome that dislodge the bound tetracycline (B611298) molecule from its primary binding site. nih.govresearchgate.net This action frees the ribosome, allowing protein synthesis to resume even in the presence of the antibiotic. nih.gov RPPs effectively "chase" the antibiotic from its target, conferring resistance. nih.gov

The most prevalent mechanism of resistance to tetracyclines involves active efflux, where bacterial transport proteins pump the antibiotic out of the cell, preventing it from reaching the necessary intracellular concentration to inhibit protein synthesis. nih.govoup.com These efflux pumps are membrane proteins that recognize and expel a wide range of toxic compounds, including various antibiotics. oup.com

Bacterial efflux systems are categorized into several families, including the major facilitator superfamily (MFS), the resistance-nodulation-division (RND) family, the small multidrug resistance (SMR) family, and the ATP-binding cassette (ABC) family. oup.comoup.com Tetracycline-specific efflux pumps, such as Tet(A) and Tet(B), are primarily members of the MFS. nih.gov These pumps typically function as antiporters, using the proton motive force to exchange a proton for a tetracycline-Mg2+ complex, thereby exporting the drug from the cell. oup.comnih.gov

The expression of efflux pump genes is often inducible by tetracyclines. oup.com In Gram-negative bacteria, this is commonly regulated by a repressor protein, TetR, which is released from the operator DNA in the presence of tetracycline, allowing for the transcription of the pump genes. oup.com Overexpression of these pumps is a key factor in the resistance observed in many clinical isolates. oup.comnih.gov For example, the AcrAB-TolC efflux system in E. coli is a well-characterized RND-type pump that can export tetracyclines, among other substrates. nih.gov

A third, less common but clinically significant mechanism of resistance is the enzymatic inactivation of the chlortetracycline molecule. nih.gov This strategy involves bacterial enzymes that chemically modify the antibiotic, rendering it incapable of binding to the ribosome. nih.gov

The best-characterized tetracycline-inactivating enzyme is Tet(X), a flavin-dependent monooxygenase. nih.govnih.gov This enzyme catalyzes the hydroxylation of the tetracycline molecule, which is followed by a non-enzymatic breakdown of the antibiotic's structure. nih.gov Unlike efflux or ribosomal protection, enzymatic inactivation permanently destroys the antibiotic, reducing both intracellular and extracellular concentrations. nih.gov

Initially discovered in commensal bacteria like Bacteroides fragilis, genes encoding tetracycline-inactivating enzymes, particularly variants of tet(X), have now been identified in a broader range of environmental and pathogenic microbes. nih.govwustl.edu The spread of these genes is a growing concern, as they can confer resistance to newer generation tetracyclines that were designed to evade efflux and ribosomal protection mechanisms. nih.govwustl.edu

Prevalence and Epidemiology of Chlortetracycline Resistance

Resistance to chlortetracycline is widespread among various bacterial species, driven largely by the extensive use of tetracyclines in both human medicine and agriculture.

Escherichia coli, a common commensal and pathogenic bacterium, frequently exhibits resistance to tetracyclines. Numerous surveillance studies have documented high rates of resistance in E. coli isolates from diverse sources, including humans, animals, and the environment. mdpi.comnih.gov

The primary drivers of tetracycline resistance in E. coli are the efflux pump genes tet(A) and tet(B), which are often carried on plasmids, facilitating their transfer between bacteria. nih.govasm.org In a study of E. coli from beef cattle in South Korea, 94.2% of 155 isolates were resistant to tetracycline. asm.org The most prevalent resistance genes were tet(A) (46.5%) and tet(B) (45.1%). asm.org A similar study in Panama found that 76% of 150 E. coli isolates from environmental, animal, and human sources were resistant to tetracycline, with tet(A) being the most common gene detected. mdpi.com

The table below summarizes findings on the prevalence of tetracycline resistance genes in E. coli from a study on isolates from beef cattle.

Resistance Gene Number of Isolates (n=146) Prevalence (%)
tet(A)6846.5%
tet(B)6645.1%
tet(C)85.8%
tet(A) + tet(B)21.4%
tet(B) + tet(C)21.4%
Data sourced from a study on tetracycline-resistant E. coli isolates from beef cattle in South Korea. asm.org

Salmonella enterica serovar Typhimurium is a significant foodborne pathogen that is frequently resistant to multiple antibiotics, including tetracyclines. nih.gov The use of chlortetracycline in animal feed has been linked to the persistence of resistant S. Typhimurium strains in livestock populations. nih.govresearchgate.net

One study investigated the effect of chlortetracycline on the persistence of S. Typhimurium in a mixed culture of porcine cecal bacteria. nih.gov It found that chlortetracycline-susceptible S. Typhimurium was rapidly cleared from the culture. nih.gov However, when a chlortetracycline-resistant strain was introduced, it persisted at significant levels for up to 14 days, indicating that resistance provides a competitive advantage in the presence of the antibiotic. nih.govresearchgate.net

Epidemiological data shows that S. Typhimurium is one of the most common serotypes isolated from clinical cases of salmonellosis. dovepress.com The prevalence of antibiotic resistance in this serovar is a major public health concern due to the potential for transmission from animals to humans through the food chain. nih.gov

The table below illustrates the clearance rates of susceptible versus resistant S. Typhimurium in a continuous culture model.

Strain and Condition Clearance Rate (log10 CFU/mL per day)
Susceptible S. Typhimurium (Control)0.821
Susceptible S. Typhimurium (+ Chlortetracycline)0.805
Resistant S. Typhimurium (Control)0.410
Resistant S. Typhimurium (+ Chlortetracycline)0.451
Data from a study on the impact of chlortetracycline on S. Typhimurium persistence. nih.gov A lower clearance rate indicates greater persistence.

Resistance in Anaerobic Bacterial Populations

The use of chlortetracycline hydrochloride has been shown to influence the development of resistance in anaerobic bacterial populations, particularly within the gastrointestinal tracts of animals. Studies have demonstrated that the administration of chlortetracycline, even at subtherapeutic concentrations for growth promotion, markedly increases the percentage of resistant anaerobic bacteria. nih.gov For instance, in swine that had not been exposed to antibiotics for eight years, the proportion of anaerobes resistant to chlortetracycline was initially 27%. nih.gov However, after receiving chlortetracycline in their feed, the percentages of resistant anaerobes and coliforms increased significantly. nih.gov Research has confirmed that chlortetracycline resistance is associated with a wide range of anaerobic and facultative bacteria found in the ceca and colons of pigs. nih.gov In one study, a majority of bacterial isolates (68%) from these intestinal sites were found to be resistant to chlortetracycline at concentrations greater than 4 micrograms/ml. nih.gov

This indicates that exposure to the antibiotic creates a selective pressure that favors the survival and proliferation of resistant anaerobic strains. Factors beyond direct antibiotic exposure, such as environmental contamination and herd history, can also influence the baseline levels of resistance within these bacterial communities. nih.gov

Table 1: Chlortetracycline (CTC) Resistance in Swine Intestinal Bacteria An interactive table summarizing the effect of CTC administration on anaerobic bacterial resistance.

Group Diet Initial Resistance (Anaerobes) Initial Resistance (Coliforms)
Low Resistance (LR) Herd Antibiotic-Free 27% 22%
High Resistance (HR) Herd Antibiotic-Free 81% 48%
LR Herd CTC in Feed Markedly Increased Markedly Increased

Data sourced from a study on swine intestinal tracts showing proportions of bacteria resistant to 25 µg CTC/ml. nih.gov

Cross-Resistance with Other Tetracyclines and Antimicrobials

Resistance to chlortetracycline is frequently linked to cross-resistance with other antibiotics in the tetracycline class. nih.goveuropa.eu This is because the underlying resistance mechanisms are often effective against the core structure shared by these compounds. fda.gov The primary mechanisms of tetracycline resistance include efflux pumps, which actively remove the antibiotic from the bacterial cell, and ribosomal protection proteins (RPPs), which prevent the antibiotic from binding to its target. nih.govmdpi.com

These mechanisms are not specific to chlortetracycline and can confer resistance to other tetracyclines such as tetracycline, oxytetracycline (B609801), and doxycycline (B596269). nih.govilvo.beresearchgate.net For example, specific efflux pumps in Pseudomonas aeruginosa, like MexAB-OprM and MexXY-OprM, are known to act on chlortetracycline, tetracycline, minocycline, and doxycycline. nih.gov Consequently, the selective pressure exerted by the use of chlortetracycline can simultaneously select for bacterial populations that are resistant to multiple drugs within the tetracycline family. nih.gov

Factors Influencing Resistance Development and Spread

Sub-MIC Concentrations of Chlortetracycline

Exposure of bacteria to sub-minimum inhibitory concentrations (sub-MICs) of antibiotics, including chlortetracycline, is a significant factor in the development and spread of antimicrobial resistance. nih.govfrontiersin.org Sub-MIC levels are concentrations that are too low to kill bacteria but still exert selective pressure. nih.gov This environment can promote the upregulation of mutagenesis and DNA transfer events, facilitating the acquisition of antimicrobial resistance genes (ARGs) within a microbial community. nih.govfrontiersin.org

The range of concentrations between the minimal selective concentration (MSC)—the lowest concentration that favors a resistant strain over a susceptible one—and the MIC is known as the sub-MIC selective window. frontiersin.org Within this window, the presence of chlortetracycline can facilitate the horizontal transfer of resistance genes and promote the emergence of new mutations. frontiersin.org Studies have shown that even at these low levels, chlortetracycline can impair the growth rates of pathogenic bacteria like Mannheimia haemolytica and Haemophilus somnus, which may allow for more effective clearance by the host's immune system but also contributes to the selective pressure for resistance. nih.gov Constant exposure to sub-MICs of tetracyclines in environments like riverine biofilms has been shown to facilitate the transmission and increase the prevalence of antibiotic resistance. nih.govfrontiersin.org

Administration Routes (In-feed vs. In-water) and their Impact on AMR

The method of administering this compound significantly influences the development of antibiotic resistance in the gut microbiota. nih.govnih.gov Oral administration routes, such as in-feed or in-water, have a more pronounced effect on the amplification of resistance compared to parenteral routes like intravenous injection. nih.govnih.govfrontiersin.org This is because oral delivery directly exposes the dense and diverse microbial populations of the gastrointestinal tract to the antibiotic, creating a potent environment for the selection of resistant bacteria. nih.govnih.gov

Studies in animal models have demonstrated that oral exposure to tetracycline hydrochloride leads to a rapid enrichment of corresponding antibiotic resistance gene pools in feces. nih.govasm.org In contrast, significantly less or delayed development of resistance was observed when the same antibiotic doses were administered via injection. nih.gov A study comparing antimicrobial administration in weaned piglets found that the route could affect resistance rates; for example, resistance to oxytetracycline was notably lower in the group receiving the antibiotic through water (3.7%) compared to the in-feed group (10.3%). mdpi.com These findings suggest that oral administration poses a more substantial selective pressure on the gut microbiota, thereby accelerating the development and spread of AMR. frontiersin.org

Table 2: Impact of Administration Route on Antibiotic Resistance Rates in Piglets An interactive table showing resistance percentages for different antibiotics based on administration through water or feed. mdpi.com

Antibiotic Water Group Resistance Feed Group Resistance Control Group Resistance
Kanamycin 74.1% 82.8% 83.3%
Oxytetracycline 3.7% 10.3% 6.7%
Sulfisoxazole 92.6% 100.0% 93.3%

Data from a 2023 study on weaned piglets. mdpi.com

Horizontal Gene Transfer Mechanisms (e.g., Conjugation)

Horizontal gene transfer (HGT) is a primary mechanism responsible for the rapid spread of antibiotic resistance genes among bacterial populations. bioguardlabs.comcdnsciencepub.com Unlike vertical gene transfer, where genetic material is passed from a parent to its offspring, HGT allows for the exchange of genetic material between different bacteria, including across species and genera. lakeforest.edu This process is a crucial factor in the widespread dissemination of resistance to tetracyclines. bioguardlabs.com

There are three main mechanisms of HGT:

Conjugation: This process involves the transfer of genetic material, often in the form of plasmids, from one bacterium to another through direct cell-to-cell contact. bioguardlabs.comlakeforest.edu It is considered a major pathway for the spread of antibiotic resistance genes. bioguardlabs.comyoutube.com

Transformation: Bacteria take up free DNA fragments from their environment, which may contain resistance genes from dead bacteria, and incorporate this DNA into their own genome. lakeforest.edu

Transduction: Bacteriophages, which are viruses that infect bacteria, accidentally transfer bacterial DNA, including resistance genes, from one host to another. bioguardlabs.comcdnsciencepub.com

The widespread use of antibiotics like chlortetracycline creates a selective pressure that accelerates the rate of HGT, leading to a rapid increase in the number of resistant bacterial strains. bioguardlabs.com

Strategies to Mitigate Chlortetracycline Resistance

The emergence and spread of antimicrobial resistance (AMR) to chlortetracycline, a widely used antibiotic in veterinary medicine, necessitates the development and implementation of effective mitigation strategies. These strategies aim to preserve the efficacy of this important therapeutic agent by minimizing the selection pressure for resistant bacteria. Key approaches include optimizing the relationship between pharmacokinetics and pharmacodynamics, utilizing novel drug delivery systems to reduce environmental contamination, and developing alternative antimicrobial agents alongside robust stewardship programs.

Pharmacokinetic-Pharmacodynamic Relationship Optimization for Resistance Control

The optimization of the pharmacokinetic-pharmacodynamic (PK/PD) relationship is a critical strategy to control the development of chlortetracycline resistance. biomerieuxconnection.com Pharmacokinetics describes what the body does to a drug, including its absorption, distribution, metabolism, and excretion, while pharmacodynamics describes the effect of the drug on the body, in this case, the bacteria. biomerieuxconnection.com By understanding and modeling this relationship, it is possible to design dosing regimens that maximize the antibacterial effect while minimizing the selection of resistant strains. asm.org

Traditional methods for optimizing treatment strategies have often relied on point estimates such as the minimum inhibitory concentration (MIC). asm.org However, a more dynamic approach that considers the time course of drug concentrations in relation to the MIC is more effective in predicting bacterial killing and resistance suppression. For tetracyclines, the ratio of the area under the concentration-time curve to the MIC (AUC/MIC) is a key PK/PD index.

Research has shown that there are clear distinctions in the pharmacological and efficacy parameters between different tetracyclines. For instance, chlortetracycline has a threefold greater bioavailability compared to oxytetracycline in swine when administered in feed, indicating better absorption. thepigsite.com Furthermore, chlortetracycline exhibits a 24% greater apparent volume of distribution than oxytetracycline, suggesting it distributes more readily into tissues. thepigsite.com One study found that blood and lung tissue levels of chlortetracycline were significantly higher than those of oxytetracycline. thepigsite.com This enhanced pharmacokinetic profile of chlortetracycline is an important consideration in optimizing dosing to combat resistance.

Mathematical modeling is a valuable tool for evaluating different dosing strategies to prevent the emergence of antimicrobial resistance. asm.org Such models can analyze the impact of various dosing protocols on the growth of both susceptible and resistant bacterial populations. asm.org Studies have indicated that high peak drug concentrations may, in some cases, contribute to higher levels of resistance at the end of treatment. asm.org Therefore, optimizing dosing frequency and duration is crucial. While some studies have suggested that increased dosing frequency could reduce resistance, the effect may vary depending on the specific drug and bacterial species. asm.org

Advanced methods of monitoring and decision support, such as real-time biosensing, closed-loop control, and artificial intelligence-driven tools, have the potential to further refine antimicrobial dosing and address the variability in pharmacokinetics among individual animals. biomerieuxconnection.com By achieving more precise antimicrobial dosing, it is possible to improve clinical outcomes, minimize toxicity, and most importantly, protect the efficacy of antibiotics like chlortetracycline. biomerieuxconnection.com

Pharmacokinetic Parameters of Chlortetracycline vs. Oxytetracycline in Swine

ParameterChlortetracycline (CTC)Oxytetracycline (OTC)Implication for Resistance Mitigation
Bioavailability (Feed) 3x greater than OTC thepigsite.com-Higher absorption allows for potentially lower doses to achieve therapeutic concentrations, reducing overall antibiotic pressure.
Apparent Volume of Distribution (Vd) 24% greater than OTC thepigsite.com-Better tissue penetration can lead to more effective bacterial killing at the site of infection, reducing the chance for resistant strains to emerge.
Blood Levels Average 50% higher than OTC thepigsite.com-Maintaining concentrations above the MIC for a longer duration can suppress the growth of resistant mutants.
Lung Tissue Levels Average 80% higher than OTC thepigsite.com-Higher concentrations in key target tissues for respiratory diseases ensure more effective treatment and reduce the risk of treatment failure and resistance development.

Novel Delivery Systems for Reduced Environmental Selection Pressure

A significant contributor to the development of antimicrobial resistance is the release of antibiotics into the environment through animal waste. nih.govnih.gov Chlortetracycline, like many other antibiotics, is not fully metabolized in the body, and a substantial portion is excreted in its active form. nih.gov This environmental contamination creates a selective pressure on soil and water bacteria, promoting the emergence and spread of resistance genes. Novel drug delivery systems (DDS) offer a promising approach to mitigate this issue by improving the efficiency of drug delivery and reducing the amount of antibiotic released into the environment.

The primary goal of these advanced delivery systems is to enhance the therapeutic efficacy of the drug while minimizing adverse effects, including environmental contamination. mdpi.com This can be achieved by improving drug solubility, stability, and targeting, as well as controlling the release of the active compound. mdpi.com

One area of research is the development of biodegradable and eco-friendly DDS. researchgate.net These systems utilize materials such as biodegradable polymers (e.g., chitosan (B1678972), PLA, and PLGA) and green solvents to reduce the environmental footprint of pharmaceutical products. researchgate.net Green nanotechnology, including the synthesis of nanoparticles from phytochemicals, has also shown potential for more efficient drug targeting with a lower environmental impact. researchgate.net

For chlortetracycline, encapsulating the drug in a protective carrier could improve its stability and control its release in the gastrointestinal tract of the animal. This would lead to better absorption and a reduction in the amount of undigested antibiotic excreted. Polysaccharide nanoparticles (PNPs) are one such delivery system that has shown promise. mdpi.com These systems are biodegradable, can reduce systemic toxicity, and can be designed to control the release kinetics of the drug. mdpi.com

Potential Benefits of Novel Drug Delivery Systems for Chlortetracycline

FeatureDescriptionImpact on Environmental Selection Pressure
Enhanced Bioavailability Improved absorption of the drug in the animal's gut.Less undigested antibiotic is excreted, reducing the concentration in manure.
Controlled Release The drug is released at a specific rate over a defined period.Optimizes therapeutic effect, potentially allowing for lower overall dosage and less waste.
Targeted Delivery The drug is delivered specifically to the site of infection.Reduces systemic exposure and the amount of drug available for excretion.
Biodegradable Carriers The delivery system breaks down into non-toxic components. researchgate.netMinimizes the environmental impact of the delivery vehicle itself.

Development of Alternative Antimicrobial Agents and Stewardship Programs

A multifaceted approach that includes the development of alternatives to antibiotics and the implementation of robust antimicrobial stewardship programs (ASPs) is essential for mitigating chlortetracycline resistance. pew.orghealthtrackrx.com The overuse and misuse of antibiotics in animal agriculture are significant drivers of resistance, making it crucial to find non-antibiotic methods to maintain animal health and productivity. nih.gov

A variety of alternatives to traditional antibiotics are being explored and utilized in animal agriculture. pew.org These include:

Vaccines: One of the most effective ways to prevent infectious diseases, thereby reducing the need for antibiotic treatment. pew.orgnih.gov

Probiotics and Prebiotics: These are live microorganisms and substrates, respectively, that can improve gut health and enhance the animal's natural defenses against pathogens. nih.govpromoisinternational.com

Organic Acids: These can be added to feed to lower the pH in the gastrointestinal tract, which can inhibit the growth of certain pathogenic bacteria. engormix.com

Phytochemicals: These are plant-derived compounds, such as essential oils, that have been shown to have antimicrobial and immune-enhancing properties. nih.gov

While these alternatives show promise, particularly for disease prevention and growth promotion, fewer options are currently available for the treatment of established infections. pew.org In some cases, alternatives like probiotics may work best in conjunction with antibiotics. promoisinternational.com

In addition to developing alternatives, effective antimicrobial stewardship programs are critical. ASPs are coordinated interventions designed to promote the optimal use of antibiotics, including the right drug, dose, duration, and route of administration. biomerieuxconnection.comihs.gov The core principles of ASPs include:

Restricting the use of certain critical antibiotics. wustl.edu

Developing and implementing evidence-based treatment guidelines. healthtrackrx.com

Educating veterinarians and producers on appropriate antibiotic use. healthtrackrx.com

Monitoring antibiotic use and resistance patterns. ihs.gov

Examples of Alternatives to Chlortetracycline

AlternativeMechanism of ActionApplication in Animal Health
Vaccines Stimulate the animal's immune system to produce a protective response against specific pathogens. pew.orgPrevention of bacterial and viral diseases. pew.org
Probiotics Introduce beneficial microorganisms to the gut to outcompete pathogens and improve gut health. promoisinternational.comDisease prevention, improved growth and feed efficiency. pew.org
Prebiotics Non-digestible food ingredients that stimulate the growth and/or activity of beneficial bacteria in the gut. pew.orgEnhancement of gut health and immune function.
Organic Acids Lower the pH of the gastrointestinal tract, creating an unfavorable environment for pathogenic bacteria. engormix.comControl of bacterial growth in feed and the gut. engormix.com
Phytochemicals Plant-derived compounds with antimicrobial and anti-inflammatory properties. Can enhance the immune system and reduce the incidence of certain diseases.

Pharmacokinetic and Pharmacodynamic Research of Chlortetracycline Hydrochloride

Absorption, Distribution, and Excretion Studies

Chlortetracycline (B606653) hydrochloride is an antibacterial agent obtained from the aerobic fermentation of Streptomyces aureofaciens. fao.org It is moderately absorbed from the intestinal tract and is largely excreted unchanged in both feces and urine, or as a less active metabolite. fao.org

Bioavailability in Various Animal Species (Pigs, Calves, Chickens, Turkeys, Rats, Dogs)

The oral bioavailability of chlortetracycline hydrochloride varies among different animal species. In non-fasting calves, the bioavailability of chlortetracycline was found to be 37% after an oral administration of 10 mg/kg. nih.gov For chickens, the oral bioavailability has been reported as 17.76%. nih.gov In pigs, the bioavailability was similar for both fasted (19.12 ± 8.3%) and fed (17.88 ± 5.3%) individuals. nih.gov Generally, the oral bioavailability of chlortetracycline is stated to be between 25-30%. drugbank.com In dogs, it is absorbed from the gastrointestinal tract, and in rats, it is also absorbed orally. google.comratguide.com

Interactive Data Table: Bioavailability of this compound

Animal SpeciesBioavailability (%)Conditions
Pigs (fasted)19.12 ± 8.3Oral drench
Pigs (fed)17.88 ± 5.3Oral drench
Calves37Non-fasting, oral administration
Chickens17.76Multiple oral administration
General25-30Oral
cabi.orgnih.govnih.govfao.orgfao.orgfao.orgnih.govnih.govfao.orgfao.orgdrugbank.comnih.govnih.govnih.govinchem.orgdrugbank.comnih.govnih.govnih.govnih.govnih.govnih.govmdpi.comnih.gov

Pharmacodynamic Relationships

Pharmacokinetic-Pharmacodynamic Modeling and Simulation

Pharmacokinetic-pharmacodynamic (PK/PD) modeling is a crucial tool in the development and optimization of antimicrobial therapy. nih.gov It integrates the time course of drug concentrations in the body (pharmacokinetics) with the drug's effect on the target pathogen (pharmacodynamics) to predict the efficacy of different dosing regimens. nih.gov For antibiotics like chlortetracycline, the goal of PK/PD modeling is to establish a mathematical relationship between the dosage, the resulting drug exposure, and the antibacterial effect over time. nih.gov

The primary parameters used in PK/PD modeling for antibiotics to predict their effectiveness are:

Cmax/MIC: The ratio of the maximum plasma concentration (Cmax) to the Minimum Inhibitory Concentration (MIC). This is often important for concentration-dependent antibiotics. youtube.com

T>MIC: The percentage of time that the drug concentration remains above the MIC during a dosing interval. This is a key predictor for time-dependent antibiotics. youtube.com

AUC/MIC: The ratio of the area under the concentration-time curve over 24 hours (AUC24) to the MIC. This parameter is often linked to the efficacy of drugs that exhibit both concentration- and time-dependent killing. youtube.com

While these principles are broadly applied to antibiotics, specific, detailed PK/PD modeling and simulation studies for this compound are not extensively detailed in publicly available research. Such studies would be instrumental in refining dosing schedules to maximize therapeutic success and minimize the risk of developing bacterial resistance. The development of a specific PK/PD model for chlortetracycline would involve determining which of these parameters best predicts its antibacterial activity in vivo, followed by simulations to identify optimal dosing strategies for various clinical scenarios. nih.gov

Impact of Formulation Technologies on Bioavailability and Efficacy (e.g., Nanoparticle-based formulations)

Solid Dispersions

One effective approach is the creation of amorphous solid dispersions. This technique involves converting the crystalline drug into a more soluble, amorphous form by dispersing it within a hydrophilic polymer matrix. mdpi.comnih.gov Research has shown that preparing solid dispersions of this compound with polymers such as polyvinylpyrrolidone (B124986) K30 (PVPK30), hydroxypropyl-β-cyclodextrin (HP-β-CD), and gelatin significantly improves its dissolution rate compared to the pure drug. nih.gov This enhancement is attributed to reduced particle size, improved wettability, and the hydrophilic nature of the polymers. mdpi.comnih.gov The increased dissolution can, in turn, lead to improved bioavailability. mdpi.com

The table below shows the comparative dissolution rates of this compound in different solid dispersion formulations after 120 minutes.

FormulationDissolution Rate (%) at 120 min
Pure this compound10.65 nih.gov
PVPK30-based Solid Dispersion57.78 nih.gov
HP-β-CD-based Solid Dispersion59.95 nih.gov
Gelatin-based Solid Dispersion60.89 nih.gov

This table is interactive. You can sort and filter the data.

Nanoparticle-Based Formulations

Nanotechnology offers a promising platform for improving the delivery and efficacy of drugs like chlortetracycline. Nanoparticle-based formulations can enhance bioavailability, protect the drug from degradation, and enable targeted delivery. nih.govmdpi.com

Nanosuspensions and Nanoparticles: Technologies such as nanosuspensions have been explored to improve the solubility of chlortetracycline. mdpi.com Functionalized nanoparticles have also been developed for specific applications. For example, chlortetracycline-coated silver nanoparticles have been synthesized and used as a selective colorimetric probe for detecting other antibiotics, demonstrating the feasibility of attaching chlortetracycline to a nanoparticle surface. nih.gov While this specific application is for diagnostics, the underlying technology could be adapted for therapeutic delivery.

Hydrogel Formulations: Novel hydrogels containing this compound have been developed using materials like crosslinked chitosan (B1678972) and polyvinyl alcohol (PVA). nih.gov These formulations are designed for controlled release, with the rate of release influenced by temperature. nih.gov The release from these hydrogels follows Fickian diffusion, indicating that the drug diffuses through the swollen hydrogel network. nih.gov Such systems could be beneficial for topical or localized drug delivery.

These advanced formulation strategies hold significant potential for overcoming the intrinsic pharmacokinetic challenges of this compound, thereby enhancing its therapeutic efficacy.

Environmental Fate and Ecotoxicology of Chlortetracycline Hydrochloride

Environmental Presence and Distribution

The presence of chlortetracycline (B606653) hydrochloride in various environmental compartments is a direct consequence of its widespread application in animal husbandry.

Detection in Aquatic Environments (Surface Water, Groundwater, Wastewater)

Chlortetracycline hydrochloride is frequently detected in aquatic environments, including surface water, groundwater, and wastewater. nih.govmdpi.comnih.gov Its presence in these systems is primarily due to runoff from agricultural areas where manure from treated animals is used as fertilizer, and from the discharge of wastewater from pharmaceutical manufacturing plants and livestock operations. nih.govnih.gov

In a study of the Huixian Wetland, chlortetracycline was detected in 23% of surface water samples and 50% of groundwater samples. mdpi.com The higher detection rate in groundwater is suggested to be related to the photodegradability of tetracyclines, which are more susceptible to breakdown in sunlit surface waters. mdpi.com The continuous discharge of this antibiotic into aquatic systems has led to it being classified as a "pseudo-persistent" pollutant. mdpi.com

Research has shown that chlortetracycline can persist in the aquatic environment. In microcosm experiments mimicking subtropical conditions, chlortetracycline demonstrated multiphasic degradation. The free dissolved form had a shorter lifetime of approximately 5 days in the water phase, while the forms adsorbed to colloidal particles were significantly more persistent, with lifetimes of up to 204.1 days. nih.gov

Table 1: Detection of Chlortetracycline in Aquatic Environments

Environment Detection Rate Notes
Surface Water 23% Detected in the Huixian Wetland. mdpi.com
Groundwater 50% Higher detection rate attributed to lower photodegradation. mdpi.com
Wastewater Detected Found in wastewater from pharmaceutical plants and livestock farms. nih.govnih.gov

Occurrence in Sediments and Soil

Due to its chemical properties, chlortetracycline has a tendency to adsorb to soil and sediment particles. mdpi.com This leads to its accumulation in these environmental compartments. The adsorption and desorption processes are influenced by several factors, including the organic matter content, pH, and the presence of multivalent cations in the soil. mdpi.com

Studies have shown that soils with higher organic matter content tend to exhibit greater adsorption and lower desorption of tetracyclines. mdpi.com In general, chlortetracycline shows a higher affinity for soils compared to other tetracyclines like tetracycline (B611298) and oxytetracycline (B609801). mdpi.com

Analysis of soil samples in the Valencian Community in Spain revealed the presence of chlortetracycline at concentrations up to 5 µg/kg. nih.gov In Korean arable soils, the estimated half-life of chlortetracycline ranged from 18.63 to 30.16 days outdoors. nih.gov The presence of chlortetracycline in soil can negatively impact soil microbial communities and their enzymatic activities. international-agrophysics.org

In aquatic systems, chlortetracycline that adsorbs to sediment particles can persist for extended periods. Microcosm studies have shown that the lifetime of chlortetracycline adsorbed to sediment can be as long as 215.1 days. nih.gov

Table 2: Chlortetracycline in Soil and Sediments

Matrix Key Findings Reference
Soil Adsorption is influenced by organic matter content and pH. mdpi.com mdpi.com
Soil Detected at concentrations up to 5 µg/kg in some agricultural soils. nih.gov nih.gov
Soil Estimated half-life of 18.63-30.16 days in outdoor conditions. nih.gov nih.gov
Sediment Adsorbed forms can have a lifetime of up to 215.1 days. nih.gov nih.gov

Contamination from Animal Husbandry and Agricultural Runoff

A primary pathway for chlortetracycline to enter the environment is through the application of manure from treated livestock to agricultural lands. nih.govnih.gov When manure containing chlortetracycline is applied to fields, the antibiotic can be transported to nearby water bodies through surface runoff. nih.gov

One study assessing runoff from soils treated with swine manure containing chlortetracycline found that between 0.9% and 3.5% of the applied antibiotic was collected in runoff water. nih.gov Another study simulating irrigated pasture conditions found that less than 3.7% of the initially applied chlortetracycline was detected in surface runoff. nih.gov The majority of the antibiotic was retained in the manure or the soil directly beneath it. nih.gov

The continuous application of manure as a fertilizer can lead to the accumulation of chlortetracycline in agricultural soils, creating a long-term source of contamination for both surface and groundwater. mdpi.com

Degradation Pathways and Kinetics in Environmental Matrices

Chlortetracycline can be degraded in the environment through various processes, including photodegradation and biodegradation.

Photodegradation Mechanisms

Photodegradation, or the breakdown of compounds by light, is a significant degradation pathway for chlortetracycline, particularly in aquatic environments. The rate of photodegradation can be influenced by various factors, including the intensity of light and the presence of other substances in the water.

Studies have explored the use of photocatalysts to enhance the degradation of this compound. For instance, a CuO/ZnO nanocomposite has been shown to be an effective photocatalyst under visible light, achieving a degradation rate of 91.10% in marine aquaculture wastewater. nih.gov Similarly, a BiVO4 composite material demonstrated a degradation rate of 76.39% after 160 minutes of simulated natural light irradiation. taylorfrancis.com The use of hydrodynamic cavitation in combination with hydrogen peroxide has also been shown to rapidly degrade chlortetracycline, with degradation ratios of 88.7% and 93.8% at 5 and 30 minutes, respectively. nih.gov

Biodegradation by Microbial Strains (e.g., Aspergillus sp. LS-1)

Biodegradation, the breakdown of organic matter by microorganisms, is another crucial process for the removal of chlortetracycline from the environment. Several microbial strains have been identified that can degrade this antibiotic.

A notable example is the fungal strain Aspergillus sp. LS-1, which was isolated from activated sludge rich in chlortetracycline. nih.gov This strain has demonstrated high efficiency in degrading chlortetracycline, with a maximum removal efficiency of 95.41% under optimal conditions. nih.gov The study identified 19 degradation products and proposed three degradation pathways, all of which involved the cleavage of the antibiotic's ring structure, which can facilitate its mineralization. nih.gov Genome analysis of Aspergillus sp. LS-1 revealed the presence of enzymes and resistance genes that are likely involved in the degradation process. nih.govresearchgate.net

Other studies have also highlighted the potential of fungi for the biodegradation of chlortetracycline. Three fungal strains, designated LJ245, LJ302, and LJ318, were found to effectively degrade high concentrations of chlortetracycline in pharmaceutical residue, with degradation ratios of 95.73%, 98.53%, and 98.07%, respectively. nih.gov

Chemical Degradation Processes (e.g., Peroxymonosulfate (B1194676) Activation)

Advanced oxidation processes (AOPs) utilizing peroxymonosulfate (PMS) activation have emerged as an effective method for the degradation of this compound (CTC) in aquatic environments. These processes are valued for their potent oxidative capabilities and the relative ease of PMS activation.

One approach involves the use of a manganese-iron-copper layered double hydroxides coupled with graphene oxide (MnFeCu-LDH/GO) composite to activate PMS. In one study, this method achieved a 98% removal of CTC within 30 minutes under optimal conditions (pH 7, 298 K, and a 0.2 g L−1 dosage of both catalyst and PMS). The primary mechanism of degradation was identified as the action of reactive oxygen species (ROS), with singlet oxygen (¹O₂) being the most significant contributor, alongside hydroxyl radicals (˙OH) and sulfate (B86663) radicals (SO₄˙⁻). This catalyst also demonstrated high reusability, maintaining its degradation efficiency over five cycles. rsc.orgresearchgate.net

Another studied method for PMS activation is the use of natural manganese sand (NMS). Research has shown that NMS can effectively activate PMS to degrade CTC. Through response surface methodology, optimized conditions were identified as a PMS amount of 2.02 g/L, an NMS dosage of 0.29 g/L, and a pH of 3.87, which resulted in the degradation of 81.65% of CTC. nih.govresearchgate.net The degradation pathways of CTC in this system have been proposed based on liquid chromatograph-mass spectrometer (LC-MS) results. nih.govresearchgate.net

Similarly, lanthanum copper Ruddlesden-Popper perovskite oxide (La₂CuO₄) has been successfully used to activate PMS for the degradation of tetracycline hydrochloride, a related compound. This system demonstrated high efficiency, removing 96.05% of the compound in 30 minutes under optimized conditions. The process was effective over a wide pH range (3-11) and also showed significant removal rates in tap water (84.2%) and river water (70.3%). The identified reactive species in this system included hydroxyl radicals (·OH), sulfate radicals (SO₄⁻·), and singlet oxygen (¹O₂). nih.gov

Table 1: Efficiency of Chlortetracycline Degradation by Peroxymonosulfate (PMS) Activation

Catalyst PMS Concentration Catalyst Dosage pH Degradation Efficiency Time Reference
MnFeCu-LDH/GO 0.2 g/L 0.2 g/L 7 98% 30 min rsc.orgresearchgate.net
Natural Manganese Sand 2.02 g/L 0.29 g/L 3.87 81.65% - nih.govresearchgate.net
La₂CuO₄ (for TC-HCl) 1 mM 0.2 g/L 6.9 96.05% 30 min nih.gov

Adsorption and Desorption in Soil and Sediment

The environmental fate of this compound is significantly influenced by its interaction with soil and sediment particles through adsorption and desorption processes. Studies have shown that CTC exhibits a high affinity for soils, particularly those with higher organic matter and metal oxide content. nih.gov

Research using a stirred flow chamber (SFC) to investigate the kinetics of CTC retention and release on two different acidic soils revealed that adsorption was greater in the soil with higher organic matter and aluminum and iron oxide content. nih.gov The adsorption process was well-described by a pseudo-first-order equation. Desorption, however, was limited, with less than 15% of the adsorbed CTC being released, indicating strong hysteresis in the adsorption/desorption processes. nih.gov This suggests that once bound to soil particles, CTC is not easily released back into the water phase, which can lead to its persistence in the soil environment.

The competitive adsorption and desorption of CTC in the presence of other tetracyclines, such as oxytetracycline (OTC) and tetracycline (TC), has also been examined. In one study on two acidic soils, it was found that CTC competed more intensely with TC than OTC did in the soil with a higher content of carbon, clay, and Al and Fe oxides. nih.gov This competition affects the kinetics of adsorption and desorption for all three antibiotics, which has implications for their transport and fate in soil and water. nih.gov

Clay minerals, such as rectorite, have also been identified as effective adsorbents for CTC from water. researchgate.net The adsorption process is influenced by factors like time, concentration, temperature, and pH, with optimal adsorption occurring under acidic conditions (pH 2-6). The maximum adsorption capacity of CTC on rectorite was found to be 177.7 mg·g⁻¹ at room temperature, with the process being endothermic. It was also noted that CTC intercalates into the layers of the rectorite, indicating that adsorption occurs between the layers of the clay mineral. researchgate.net

Table 2: Adsorption and Desorption Characteristics of Chlortetracycline on Different Sorbents

Sorbent Key Findings Reference
Acid Soil 1 (high organic matter, Al/Fe oxides) Higher adsorption of CTC compared to Soil 2. Desorption <15%, indicating strong hysteresis. nih.gov
Acid Soil 2 (lower organic matter, Al/Fe oxides) Lower adsorption of CTC compared to Soil 1. nih.gov
Rectorite Clay Maximum adsorption capacity of 177.7 mg·g⁻¹. Adsorption is endothermic and optimal at acidic pH (2-6). researchgate.net

Ecotoxicological Impacts on Non-Target Organisms

Effects on Aquatic Organisms (e.g., Zebrafish)

The widespread presence of antibiotics like chlortetracycline in aquatic environments raises concerns about their impact on non-target organisms. researchgate.netnih.govacs.org Studies using zebrafish (Danio rerio) as a model organism have revealed that even at environmentally relevant concentrations, CTC can have significant and lasting ecotoxicological effects. researchgate.netnih.govacs.orgnih.gov

Research has demonstrated that chronic parental exposure to environmentally relevant concentrations of CTC can lead to transgenerational immunosuppression in zebrafish offspring. researchgate.netnih.govacs.orgnih.gov This means that the negative effects on the immune system are passed down through multiple generations. nih.gov The mechanism behind this has been linked to the nuclear factor-κB (NF-κB) pathway. researchgate.netnih.govacs.orgnih.gov Molecular modeling has shown that CTC can bind to NF-κB proteins (NFκB1, NFκB2, and NFκB3), and parental exposure to CTC leads to the activation of the NF-κB pathway in the offspring. nih.govacs.org This disruption of the NF-κB signaling pathway is a key factor in the observed immunosuppressive effects. researchgate.netnih.govacs.orgnih.gov The immunosuppressive effects induced by CTC could be prevented or lessened by the administration of PDTC, an antagonist of NF-κB, further confirming the central role of this pathway in CTC's immunotoxicity. researchgate.netnih.govnih.gov

Parental exposure to CTC has been shown to significantly perturb the innate immune cells of zebrafish offspring, specifically macrophages and neutrophils. researchgate.netnih.govnih.gov In the F1 generation larvae (5 days post-fertilization), the number of macrophages was significantly decreased following parental exposure to 10 or 100 μg/L of CTC. nih.gov The number of neutrophils was also significantly decreased in the 100 μg/L exposure group. nih.gov These effects were also observed to a lesser extent in the F2 generation, where macrophage numbers were reduced in the 100 μg/L CTC exposure group. nih.gov This reduction in the abundance of these crucial immune cells is a primary contributor to the weakened immune defense and reduced resistance to bacterial challenges observed in the offspring of CTC-exposed parents. nih.gov

Table 3: Effect of Parental Chlortetracycline (CTC) Exposure on Immune Cell Counts in Zebrafish Offspring

Generation CTC Exposure Concentration Effect on Macrophage Number Effect on Neutrophil Number Reference
F1 10 μg/L Significantly decreased No significant change nih.gov
F1 100 μg/L Significantly decreased Significantly decreased nih.gov
F2 100 μg/L Significantly decreased No significant change nih.gov

Impact on Steroidogenesis and Hormone Balance in Fish

This compound has been identified as a substance that can disrupt the endocrine system in fish by affecting steroidogenesis, the biological process of producing steroids. nih.govresearchgate.net Research has shown that exposure to chlortetracycline can significantly alter the production of key sex hormones. nih.govresearchgate.net

In a study involving the freshwater fish Oryzias latipes (Japanese medaka), exposure to 40 mg/L of chlortetracycline for 14 days resulted in a significant increase in the plasma concentrations of 17β-estradiol (E2). nih.gov The mechanism behind this is believed to be an enhancement of aromatase (CYP19) activity and an up-regulation of the messenger RNA (mRNA) for genes that are crucial to the steroidogenic pathways, including CYP17, CYP19, and 3β-HSD. nih.gov

Another study further elaborated on the endocrine-disrupting effects of chlortetracycline, noting its capacity to significantly affect E2 production in the H295R human adrenocarcinoma cell line, a model often used for studying steroidogenesis. researchgate.net This research ranked chlortetracycline as having a more potent effect on steroidogenesis than oxytetracycline. nih.gov The observed increase in E2 levels suggests that chlortetracycline can alter the natural hormone balance in fish, which may have further implications for their reproductive health and development. nih.govresearchgate.net

Organism Exposure Concentration Duration Observed Effects on Steroidogenesis
Oryzias latipes (Japanese medaka)40 mg/L14 daysSignificant increase in plasma 17β-estradiol (E2) concentrations. nih.gov
H295R cell lineNot specified48 hoursSignificant impact on 17β-estradiol (E2) production; enhanced aromatase activity and up-regulation of steroidogenic genes (CYP17, CYP19, 3β-HSD). nih.govresearchgate.net

Methanogenic Toxicity on Anaerobic Digestion Processes

This compound exhibits significant toxicity towards methanogenic archaea, the microorganisms responsible for producing methane (B114726) in anaerobic digestion systems. ejbiotechnology.inforesearchgate.netnih.gov This inhibitory effect can disrupt the efficiency of biogas production from organic waste. ejbiotechnology.inforesearchgate.netnih.gov

Studies have demonstrated that chlortetracycline acts as a potent inhibitor of anaerobic digestion. nih.gov Research evaluating the toxic effect of chlortetracycline on methanogenic bacteria found that it has a bactericidal impact, meaning it kills the bacteria rather than just inhibiting their growth. ejbiotechnology.inforesearchgate.net This was evidenced by the fact that methane production did not recover even after the antibiotic was no longer being introduced. ejbiotechnology.inforesearchgate.net

The 50% inhibitory concentration (IC50) for chlortetracycline on methanogenic bacteria has been reported to be as low as 10 mg/L in one study and 40 mg/L in another. ejbiotechnology.inforesearchgate.netnih.gov This indicates that even at relatively low concentrations, chlortetracycline can significantly reduce methane production. The presence of chlortetracycline leads to an accumulation of volatile fatty acids (VFAs) such as acetic, propionic, and butyric acid, as their conversion to methane is hindered. ejbiotechnology.inforesearchgate.net The degree of VFA accumulation is directly dependent on the concentration of chlortetracycline, further highlighting its dose-dependent inhibitory effect on methanogenesis. ejbiotechnology.inforesearchgate.net

Parameter Finding Reference
Effect on Methanogens Bactericidal ejbiotechnology.inforesearchgate.net
IC50 (50% Inhibitory Concentration) 10 mg/L ejbiotechnology.inforesearchgate.net
IC50 (50% Inhibitory Concentration) 40 mg/L nih.gov
Impact on Methane Production Significant reduction ejbiotechnology.inforesearchgate.net
Impact on Volatile Fatty Acids (VFAs) Accumulation of acetic, propionic, and butyric acid ejbiotechnology.inforesearchgate.net

Bioaccumulation and Biomagnification Potential

The potential for a chemical to be absorbed by an organism from its environment and to become more concentrated at higher levels of the food chain is a critical aspect of its environmental risk profile. Bioaccumulation refers to the uptake of a substance from the environment, including through diet and direct contact, at a rate faster than it can be eliminated. nih.gov Biomagnification is the process where the concentration of a substance increases in organisms at successively higher levels in a food chain. nih.gov

For tetracycline-class antibiotics, including chlortetracycline, studies have investigated their potential for bioaccumulation in aquatic organisms. Research on tetracycline in the freshwater crustacean Daphnia magna showed that uptake occurred from both water (aqueous route) and food (dietary route), with the aqueous route being more significant. nih.gov The bioconcentration factors (BCFs), which measure uptake from water, were found to be relatively low, at 4.40 ± 0.91 L/kg and 3.66 ± 0.50 L/kg for tetracycline concentrations of 0.1 and 1.0 mg/L, respectively. nih.gov

A biomagnification factor (BMF) of 0.19 ± 0.04 was determined for tetracycline, indicating that it is not likely to biomagnify through the food web. nih.gov Generally, a BCF or bioaccumulation factor (BAF) greater than 5,000 is considered evidence of high bioaccumulation potential. pops.int The lower values observed for tetracycline suggest a lower tendency to accumulate to high levels in individual organisms and to be transferred up the food chain. nih.gov However, it is important to note that even without high biomagnification, the continuous presence of antibiotics like chlortetracycline in aquatic environments can lead to their detection in various organisms. researchgate.net

Parameter Value Organism Significance
Bioconcentration Factor (BCF) at 0.1 mg/L 4.40 ± 0.91 L/kgDaphnia magnaIndicates low potential for concentration from water. nih.gov
Bioconcentration Factor (BCF) at 1.0 mg/L 3.66 ± 0.50 L/kgDaphnia magnaIndicates low potential for concentration from water. nih.gov
Biomagnification Factor (BMF) 0.19 ± 0.04Daphnia magnaSuggests that magnification through the food web is unlikely. nih.gov

Advanced Analytical Methodologies for Chlortetracycline Hydrochloride

Chromatographic Techniques

Chromatography, particularly liquid chromatography, stands as a cornerstone for the analysis of chlortetracycline (B606653). It separates CTC-HCl from complex mixtures, allowing for precise quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the determination of chlortetracycline in various samples, including pharmaceuticals, medicated feeds, and biological tissues. sciendo.comeurofinsus.comaafco.org The method's adaptability allows for optimization to suit specific analytical challenges.

The separation efficiency in HPLC is highly dependent on the choice of stationary and mobile phases. Reversed-phase columns are most commonly used for tetracycline (B611298) analysis.

Stationary Phases: Octadecylsilanized (ODS) or C18 columns are a frequent choice for CTC-HCl analysis. sciendo.comresearchgate.net Other stationary phases include C8, polystyrene-divinylbenzene, and polar-embedded phases. chromatographyonline.comnih.gov For instance, a Prodigy 5 µM ODS3 column (150 mm x 4.6 mm) has been successfully used for determining CTC in pig faeces. oup.comresearchgate.net Similarly, a Phenomenex C18 column (250 x 4.6 mm, 5 µm) is effective for analysis in medicated feedingstuffs. sciendo.com A collaborative study highlighted that wide-pore (1000 Å) polystyrene-divinylbenzene stationary phases can reduce inter-laboratory variability in CTC analysis. nih.gov

Mobile Phases: The mobile phase composition is critical for achieving good peak shape and resolution. It often consists of an aqueous component with an organic modifier. Acidic buffers are essential to prevent the chelation of tetracyclines with metal ions in the HPLC system and to ensure good peak symmetry. Oxalic acid is a common mobile phase additive. sciendo.comoup.comsigmaaldrich.com For example, a mobile phase consisting of 4 mM oxalic acid dihydrate, 4 mM sodium oxalate, 4 mM sodium decane (B31447) sulfonate, and 34% acetonitrile (B52724) has been used. oup.com Another optimized gradient method utilized a mobile phase of methanol (B129727), acetonitrile, and 5 mM oxalic acid. sciendo.com A simple multi-residue method used a mobile phase of 0.01 M oxalic acid buffer (pH 1.6), acetonitrile, and methanol in a ratio of 77:18:5 (v/v/v). jfda-online.com The pH of the mobile phase buffer can significantly affect retention times, with a pH of 1.6 found to be suitable for separating TC components. jfda-online.com

Table 1: Examples of Optimized HPLC Stationary and Mobile Phases for Chlortetracycline Hydrochloride Analysis

Stationary PhaseMobile Phase CompositionApplicationReference
Prodigy 5 µM ODS3 (150 x 4.6 mm)4 mM oxalic acid dihydrate, 4 mM sodium oxalate, 4 mM sodium decane sulfonate, 34% acetonitrilePig Faeces oup.comresearchgate.net
Phenomenex C18 (250 x 4.6 mm, 5 µm)Gradient of Methanol (A), Acetonitrile (B), and 5 mM Oxalic Acid (C)Medicated Feedingstuffs sciendo.com
Ascentis® Express C18 (15 cm x 3.0 mm, 2.7 µm)Gradient of [A] 10 mM oxalic acid in water; [B] 5 mM oxalic acid in methanol:acetonitrile (1:1)Antibiotic Standards sigmaaldrich.com
Reversed Phase C80.01 M oxalic acid buffer (pH 1.6)/acetonitrile/methanol (77:18:5, v/v/v)Buffalo Meat jfda-online.com
Polystyrene-divinylbenzeneNot specifiedCTC-HCl Samples nih.gov

Following separation, chlortetracycline is detected using various methods, with Ultraviolet (UV) and Photo Diode Array (PDA) detectors being the most common due to their robustness and cost-effectiveness.

UV Detection: Detection is typically performed at a wavelength where chlortetracycline exhibits strong absorbance. A wavelength of 370 nm was used for the analysis of CTC in pig faeces. oup.comresearchgate.net Other methods have utilized detection at 390 nm for medicated feeds and 355 nm for antibiotic standards. sciendo.comsigmaaldrich.comjfda-online.com

Photo Diode Array (PDA) Detection: A PDA detector offers the advantage of acquiring spectra across a range of wavelengths simultaneously, which aids in peak identification and purity assessment. jfda-online.com For the analysis of tetracyclines in water samples, detection was carried out at 370 nm for CTC. researchgate.net A study on forced degradation of glibenclamide demonstrated the utility of PDA in resolving the drug from its degradation products, a principle applicable to CTC analysis. scispace.com

Fluorescence Detection: For enhanced sensitivity, fluorescence detection can be employed. This method involves converting chlortetracycline to a fluorescent derivative, iso-chlortetracycline, which is then detected. nih.gov This approach can achieve detection limits as low as 20 ng/g in tissue samples. nih.gov Another method uses fluorescence detection for analyzing CTC in animal feeds after extraction with acidified acetone. aafco.org

Table 2: HPLC Detection Methods for this compound

Detection MethodWavelength(s)ApplicationReference
UV Absorbance370 nmPig Faeces oup.comresearchgate.net
Diode Array Detector (DAD)390 nmMedicated Feedingstuffs sciendo.com
UV355 nmAntibiotic Standards sigmaaldrich.com
Photo Diode Array (PDA)355 nmBuffalo Meat jfda-online.com
FluorescenceExcitation: 380 nm, Emission: 520 nmAnimal and Fishery Products mhlw.go.jp

Ultrahigh Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (UHPLC-MS/MS)

Ultrahigh-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is a powerful technique for the analysis of chlortetracycline, offering significant advantages in speed, resolution, and sensitivity over conventional HPLC. researchgate.net This method is particularly useful for analyzing complex matrices and for simultaneously measuring CTC and its related degradation products.

A UHPLC-MS/MS method was developed for the simultaneous measurement of chlortetracycline, epi-chlortetracycline, and isochlortetracycline (B565029) in swine manure. nih.gov This method utilized a simple sample preparation involving extraction, dilution, centrifugation, and ultrafiltration. The use of a solvent gradient allowed for the resolution of the compounds in just 3.5 minutes, enabling high-throughput analysis. nih.gov The MS/MS detection provides analyte confirmation, a wide dynamic range, and low detection limits, which ranged from 1.9 pg/µL for CTC to 7.3 pg/µL for its isomer, isochlortetracycline. nih.gov This high sensitivity and specificity make UHPLC-MS/MS an invaluable tool for studying the environmental fate of chlortetracycline. nih.govresearchgate.netjournaljpri.com

Spectroscopic Approaches

Spectroscopic methods provide an alternative or complementary approach to chromatographic techniques for the analysis of this compound. These methods are often rapid and require minimal sample preparation.

Terahertz Frequency-Domain Spectroscopy (THz-FDS) for Environmental Samples

Terahertz Frequency-Domain Spectroscopy (THz-FDS) is an emerging and promising technique for the rapid, non-destructive analysis of chemical compounds. bohrium.comresearchgate.netnih.gov This technology utilizes the unique "fingerprint" absorption spectra of molecules in the terahertz region of the electromagnetic spectrum (0.1-10 THz). nih.gov

Research has demonstrated the successful application of THz-FDS for the qualitative and quantitative determination of this compound in environmental samples such as chicken, rice, and soil. bohrium.comresearchgate.netnih.gov CCH exhibits distinct absorption peaks in the 0.4–1.1 THz range, with characteristic peaks identified at 0.49, 0.60, 0.76, 0.90, and 1.03 THz. bohrium.comresearchgate.netnih.gov

For quantitative analysis, the spectral data is often coupled with chemometric models, such as partial least squares regression (PLSR). This combination has been shown to yield high correlation coefficients (R > 0.9089) and low root mean square errors, indicating good accuracy and predictive power. bohrium.comnih.gov A significant advantage of this method is the simple sample preparation, which often involves only pressing the dried, spiked sample. bohrium.comresearchgate.netnih.gov This makes THz-FDS a potentially useful tool for rapid screening and monitoring of CTC-HCl in various environmental matrices. bohrium.com

Fluorescence Spectroscopy for Detection

Fluorescence spectroscopy offers a sensitive and specific approach for the detection of this compound (CTC). This technique leverages the intrinsic fluorescent properties of CTC or its derivatives. sigmaaldrich.comwikipedia.org Chlortetracycline is a naturally fluorescent molecule that can be used as a cell-permeable probe to measure calcium flux in intracellular stores like the endoplasmic reticulum. sigmaaldrich.com Its ability to bind with calcium and be incorporated into mineralizing bone, where it can be detected by its fluorescence, has even been used as a marker for bone growth in biopsies. wikipedia.org

A common analytical strategy involves converting CTC into a more fluorescent derivative, iso-chlortetracycline. researchgate.netnih.gov In a basic aqueous environment (pH 12), chlortetracycline degrades to form iso-chlortetracycline, which emits a distinct blue fluorescence that can be quantitatively measured. researchgate.netrsc.org This method is often coupled with High-Performance Liquid Chromatography (HPLC) for enhanced separation and specificity. nih.govrsc.org After extraction and cleanup, the CTC in the sample is converted to its fluorescent iso-form, which is then separated and quantified by the HPLC system equipped with a fluorescence detector. nih.gov

More recent advancements have led to the development of novel fluorescent probes for CTC detection. One such method utilizes a molecularly imprinted polymer (MIP) on a graphitic carbon nitride (g-C₃N₄) composite. nih.gov This probe operates on the principle of fluorescence quenching. The g-C₃N₄ provides a stable and highly fluorescent base. In the presence of CTC, the fluorescence is quenched due to a π-π electron donor-acceptor interaction between the g-C₃N₄ and the benzene (B151609) ring of the CTC molecule. nih.gov The molecularly imprinted cavities create specific recognition sites for CTC, enhancing the selectivity of the probe. nih.gov This method has proven effective for detecting CTC in complex samples like milk, demonstrating high sensitivity and selectivity. nih.gov

Sample Preparation and Extraction Techniques

Effective sample preparation is critical for accurate and reliable quantification of this compound, especially in complex biological and environmental matrices. The goal is to isolate CTC from interfering substances that could affect the final analysis.

Solid Phase Extraction (SPE) is a widely used technique for the cleanup and preconcentration of this compound from sample extracts. nih.govmdpi.com It offers advantages over traditional liquid-liquid extraction by reducing solvent consumption and improving selectivity. mdpi.com The process involves passing the liquid sample extract through a cartridge containing a solid adsorbent (the stationary phase). CTC is retained on the sorbent while other matrix components are washed away. Finally, a different solvent is used to elute the purified CTC for analysis.

Various types of SPE cartridges are employed for CTC extraction, with the choice depending on the sample matrix and the analytical method. Common choices include:

Reversed-Phase Cartridges : C18 and C8 cartridges are frequently used. cabi.orgscribd.com For instance, after extracting CTC from broiler tissues with a buffer, an SPE IST-C18 minicolumn can be used for cleanup and isolation. cabi.org

Polymeric Cartridges : Sorbents like styrene-divinylbenzene copolymers are also effective. mhlw.go.jp These are known for their robust nature and broad applicability. youtube.com

Specialty Cartridges : Cyclohexyl-bonded reversed-phase cartridges have been successfully used for concentrating and purifying CTC extracts from tissue samples. nih.govrsc.org

The general SPE procedure involves a conditioning step (e.g., with methanol and water), loading the sample extract, washing away interferences (e.g., with water), and eluting the analyte with an organic solvent like methanol. rsc.orgcabi.orgnih.gov

The extraction of this compound from complex matrices requires specific protocols to break the bonds between the analyte and matrix components like proteins and metal ions.

Animal Feed : Extraction of CTC from animal feed often involves using an acidified solvent to release the protein-bound drug. One method uses methanol acidified with concentrated hydrochloric acid. tandfonline.com Another common approach employs a Na₂EDTA-McIlvaine buffer mixed with methanol; the EDTA acts as a chelating agent to bind metal ions that CTC might otherwise complex with. researchgate.netresearchgate.net Subcritical water extraction, using water at a high temperature (e.g., 100°C) and adjusted to an acidic pH, has also been developed as a green alternative that avoids toxic organic solvents. nih.gov

Manure : Due to the high organic content and presence of metal ions in manure, extraction methods must be robust. A successful procedure for pig manure involves an extraction solution composed of acetone, 4 mol·L⁻¹ hydrochloric acid, and water (13:1:6, v/v/v) at a pH of 2.0–2.2. researchgate.nettandfonline.com This acidic condition helps to keep CTC in an ionic form, improving extraction efficiency. tandfonline.com Another approach for pig feces adapts a method originally used for tissues, demonstrating that reproducible extraction of over 90% can be achieved. oup.com

Tissues : To determine CTC residues in edible tissues such as muscle, liver, and kidney, samples are first homogenized. cabi.orgmhlw.go.jp Extraction is typically carried out using a buffer solution, often McIlvaine buffer containing EDTA or a hydrochloric acid-glycine solution. nih.govrsc.orgcabi.org The sample is homogenized with the buffer, followed by centrifugation to separate the liquid extract from solid tissue components. cabi.orgmhlw.go.jp For fatty tissues, an initial step with a solvent like n-hexane is used to remove lipids. mhlw.go.jp The resulting aqueous extract is then typically purified using SPE. rsc.orgcabi.org

Quantitative Analysis and Validation Parameters (LOD, LOQ, Recovery, Precision)

Method validation is essential to ensure that an analytical procedure is fit for its intended purpose. Key parameters include the limit of detection (LOD), limit of quantitation (LOQ), recovery, and precision. unodc.orgnpra.gov.my The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. unodc.orgnpra.gov.my

The validation parameters for this compound analysis vary depending on the analytical technique and the sample matrix.

Table 1: Validation Parameters for this compound Analysis in Various Matrices

MatrixAnalytical MethodLODLOQRecovery (%)Precision (RSD%)Source
Pig ManureHPLC-UV0.2 mg/kg0.8 mg/kg92.2 - 100.732.81 - 7.11 (Intra-day) researchgate.net
Pig FecesHPLC-UV~1.0 mg/kg3.5 mg/kg>90&lt;10 (CV%) oup.com
TissuesHPLC-Fluorescence20 ng/g50 ng/g87 - 944.2 - 13.3 (CV%) nih.govrsc.org
MilkFluorescence Quenching8 ng/mLNot Reported90.1 - 95.71.8 - 2.8 nih.gov
Animal FeedHPLC2.8 - 5.7 mg/kg4.3 - 5.7 mg/kg79.7 - 98.85.0 - 11.0 (CV%) researchgate.net
Animal FeedHPLC-DADNot ReportedNot Reported106 (SD 4.5)Not Reported tandfonline.com

Note: Values reported for a group of tetracyclines including Chlortetracycline.

Recovery studies assess the efficiency of the extraction process. For CTC, recoveries are generally high, often exceeding 90% in matrices like manure and tissues. rsc.orgoup.com For example, a method for pig manure reported recoveries between 92.2% and 100.73%. researchgate.net Similarly, an HPLC-fluorescence method for tissues yielded recoveries of 87% to 94%. rsc.org

Precision, typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV), measures the closeness of repeated measurements. For CTC analysis, intra-day RSDs for manure have been reported in the range of 2.81-7.11%, with inter-day RSDs between 1.34% and 3.25%, indicating good reproducibility. researchgate.net In tissue analysis, precision for replicate analyses showed CVs of 4.2% and 13.3% for different concentrations. rsc.org These validation data demonstrate that robust and reliable methods are available for the quantitative determination of this compound in a variety of challenging samples.

Novel Research Applications and Future Directions for Chlortetracycline Hydrochloride

Development of Novel Delivery Systems

The clinical application of Chlortetracycline (B606653) hydrochloride is often limited by its low solubility, poor stability, and low bioavailability. mdpi.com To overcome these challenges, researchers are actively developing novel delivery systems.

Nanoparticle-Based Formulations for Enhanced Bioavailability and Targeted Delivery

Nanoparticle-based systems are being investigated to improve the delivery of Chlortetracycline hydrochloride. One approach involves the use of silver nanoparticles (AgNPs). Studies have shown that the fluorescence intensity of this compound can be significantly enhanced by AgNPs, which could lead to more sensitive detection methods. nih.gov For instance, Chlortetracycline-coated silver nanoparticles have been developed as a colorimetric probe for the detection of other antibiotics, demonstrating the potential for creating highly sensitive diagnostic tools. mdpi.comnih.gov Another strategy focuses on improving solubility and dissolution rates through solid dispersions with polymers. mdpi.com

Polymer CarrierDrug-to-Polymer Ratio (w/w)Solubility Improvement (fold)
Povidone K30 (PVPK30)1/0.756.25
Hydroxypropyl-β-cyclodextrin (HP-β-CD)1/27.7
Gelatin1/13.75
Data sourced from a study on solid dispersions of this compound. mdpi.com

Polymeric Hydrogels for Controlled Release

Polymeric hydrogels are another promising avenue for the controlled delivery of this compound. These three-dimensional polymer networks can absorb large amounts of water while maintaining their structural integrity, making them suitable as drug carriers. researchgate.net

Research has been conducted on hydrogels synthesized from materials like 2-hydroxyethylmethacrylate (HEMA) and methacrylic acid (MAA). The adsorption capacity of these hydrogels for this compound was found to increase with a higher methacrylic acid content, reaching up to 138 mg of the drug per gram of dry gel. researchgate.net The release of the drug from these hydrogels is influenced by the pH of the surrounding environment. researchgate.net

Another study explored hydrogels based on crosslinked chitosan (B1678972) and polyvinyl alcohol (PVA). nih.gov The release of this compound from these hydrogels followed Fickian diffusion and was faster at 37°C than at 25°C, due to increased swelling of the hydrogel at the higher temperature. nih.gov

Metal-Organic Gels (MOGs) for Detection and Removal

Metal-organic gels (MOGs) are being explored for their potential in both detecting and removing this compound from aqueous environments. researchgate.net Zr-based MOGs, synthesized at room temperature, have demonstrated a significant adsorption capacity for this antibiotic. nih.gov To improve their practical application, these powdered MOGs have been incorporated into sodium alginate beads, which enhances their adsorption ability and recyclability. nih.gov The maximum adsorption capacities of the Zr-MOGs and the Zr-MOG/SA beads were found to be 143.9 mg/g and 246.9 mg/g, respectively. nih.gov

Environmental Remediation Strategies

The widespread use of this compound has led to its presence in the environment, particularly in aquatic systems, which can contribute to the development of antibiotic-resistant bacteria. nih.gov Consequently, effective remediation strategies are crucial.

Adsorptive Removal from Aqueous Media

Adsorption is a widely studied method for removing this compound from water. Various materials have been investigated for their adsorptive properties.

Lanthanum-modified zeolites have shown high removal efficiency, reaching up to 98.4% under optimal conditions. nih.gov The maximum adsorption capacity of this material was determined to be 127.55 mg/g. nih.gov Another effective adsorbent is ZIF-67, a type of metal-organic framework, which exhibited a maximum adsorption capacity of 1411.68 mg/g for this compound. researchgate.net

Biochar, a carbon-rich material produced from biomass, has also been explored. Biochar composites, such as those coated with Fe⁰, have demonstrated both adsorption and degradation capabilities for this compound. nih.gov

Adsorbent MaterialMaximum Adsorption Capacity (mg/g)Removal Efficiency (%)
Lanthanum-modified zeolite127.5598.4
ZIF-671411.6899.16
Zr-MOGs143.9-
Zr-MOG/SA beads246.996.3 (in river water)
This table summarizes the performance of different adsorbents for this compound removal. nih.govnih.govresearchgate.net

The adsorption process is influenced by several factors, including the pH of the solution. For instance, with surfactant-modified zeolite, the adsorption capacity for tetracycline (B611298) decreased as the pH increased from 7 to 11. deswater.com

Photocatalytic Degradation

Photocatalysis offers a promising method for breaking down this compound into less harmful substances. This process utilizes photocatalysts that, when exposed to light, generate reactive oxygen species that degrade the antibiotic.

A CuO/ZnO nanocomposite has been shown to be an effective photocatalyst under visible light, achieving a degradation rate of 91.10% for this compound in marine aquaculture wastewater. nih.goviwaponline.com The efficiency of the degradation is influenced by factors such as the molar ratio of the metals in the nanocomposite and the calcination temperature used during its preparation. iwaponline.com

Other research has focused on composite photocatalysts, such as a cerium(III) metal-organic framework combined with graphene oxide and Fe₃O₄, which achieved a removal rate of 80.5% in 180 minutes with the assistance of hydrogen peroxide. rsc.org Similarly, a novel Co/Ni-MOF-74@PDI Z-scheme heterojunction photocatalyst demonstrated significantly higher photocatalytic activity than its individual components. researchgate.net

Bioremediation Approaches

The widespread use of chlortetracycline (CTC) in agriculture and medicine has led to its presence in various environmental compartments, prompting research into effective remediation strategies. Bioremediation, utilizing microorganisms to degrade or transform contaminants, has emerged as a promising and environmentally friendly approach.

Studies have demonstrated the potential of both individual bacterial strains and microbial consortia to degrade CTC. For instance, a co-culture of Klebsiella pneumoniae CH3 and Bacillus amyloliquefaciens CS1 has shown the ability to degrade 91.8% of chlortetracycline. nih.gov The degradation efficiency is influenced by several factors, including the initial concentration of the antibiotic, pH, and incubation time. Research indicates that alkaline pH conditions are more favorable for CTC degradation than acidic environments. nih.gov

Immobilization of bacterial cells has been explored to enhance their degradation capabilities. Co-immobilized K. pneumoniae CH3 and B. amyloliquefaciens CS1 in polymer beads exhibited improved degradation potential compared to free cells. nih.gov In one study, immobilized cells treated with an initial CTC concentration of 175 mg/L reduced the residual concentration to 1.28 mg/L after 10 days of treatment. nih.gov

The degradation of CTC involves various chemical transformations. Studies using advanced analytical techniques like HPLC-MS have revealed that degradation pathways can include ring openings, C-N bond cleavage, demethylation, dehydroxylation, and desaturation. nih.gov In some advanced oxidation processes, which can be coupled with bioremediation, additional reactions such as glycine (B1666218) conjugation and cleavage of C-C double bonds have been observed. nih.gov

Bacterial Strain/ConsortiumDegradation Efficiency (%)Key Findings
Klebsiella pneumoniae CH399.4% (at 200 mg/L initial concentration)Effective as an individual strain. nih.gov
Bacillus amyloliquefaciens CS180.5% (at 150 mg/L initial concentration)Demonstrates significant degradation capability. nih.gov
Co-culture of K. pneumoniae CH3 and B. amyloliquefaciens CS191.8%Co-culture shows high degradation potential. nih.gov
Immobilized co-cultureEnhanced degradationImmobilization improves the efficiency and robustness of the bioremediation process. nih.gov

Innovative Detection and Monitoring Technologies

Sensor Development for Environmental and Food Safety Applications

The potential for chlortetracycline residues to enter the food chain and the environment necessitates the development of rapid, sensitive, and selective detection methods. mdpi.com Traditional analytical techniques, while accurate, can be time-consuming and require sophisticated laboratory equipment. Consequently, there is a growing interest in the development of innovative sensor technologies for on-site and real-time monitoring.

Electrochemical sensors have shown significant promise for the detection of CTC. mdpi.com These sensors offer advantages such as high sensitivity, selectivity, and the potential for miniaturization and portability. nih.gov Molecularly imprinted polymers (MIPs) are often integrated into these sensors to create specific recognition sites for the target analyte, thereby enhancing selectivity. mdpi.com For example, a molecularly imprinted electrochemical sensor utilizing a [Fe(CN)6]3−/4− signal probe has been developed for the highly sensitive and selective detection of CTC in food samples. mdpi.com

These advanced sensors have been successfully applied to detect CTC in real-world samples, including chicken and milk, with high recovery rates and low relative standard deviations, demonstrating their practical applicability. mdpi.com The development of such sensors is a crucial step towards ensuring food safety and monitoring environmental contamination. cityu.edu.hkmdpi.com The integration of these sensors with mobile technologies, such as smartphone apps, could further enhance their accessibility and ease of use for consumers and regulatory bodies. cityu.edu.hk

Sensor TypeTarget AnalyteKey FeaturesApplication
Molecularly Imprinted Electrochemical SensorChlortetracycline (CTC)High sensitivity and selectivity, uses a [Fe(CN)6]3−/4− signal probe. mdpi.comFood safety (e.g., chicken, milk). mdpi.com
Portable Electrochemical Sensing PlatformE. coli O157:H7Rapid detection (within 5 minutes). eurekalert.orgWater safety. eurekalert.org
Impedimetric BiosensorSalmonella spp.Aptamer-based recognition. nih.govFood and water safety. nih.gov

Repurposing and New Therapeutic Avenues beyond Antimicrobial Use

Anti-parasitic and Antimalarial Properties

Beyond its well-established antibacterial activity, chlortetracycline has demonstrated potential as an anti-parasitic agent. Research has shown its effectiveness against a range of protozoan parasites. nih.gov This has opened up avenues for repurposing this antibiotic for the treatment of parasitic diseases.

One significant area of investigation is its activity against Anaplasma marginale, a rickettsial parasite that causes anaplasmosis in cattle. Studies have shown that oral administration of chlortetracycline can lead to the clearance of the parasite from carrier animals, a process known as chemosterilization. nih.gov This is crucial for controlling the spread of the disease in livestock.

Furthermore, tetracyclines, the class of antibiotics to which chlortetracycline belongs, have been investigated for their antimalarial properties. nih.gov While doxycycline (B596269) is more commonly used for malaria prophylaxis and treatment, the general mechanism of action of tetracyclines against the malaria parasite, Plasmodium falciparum, suggests potential for other members of this class. nih.govwikipedia.org They act as slow-acting blood schizontocides, inhibiting protein synthesis in the parasite. nih.gov This highlights the potential for further research into the specific antimalarial efficacy of chlortetracycline.

ParasiteDiseaseEffect of Chlortetracycline/Tetracyclines
Anaplasma marginaleAnaplasmosis in cattleChemosterilization of carrier animals. nih.gov
Plasmodium falciparumMalariaInhibition of parasite protein synthesis (as a class effect of tetracyclines). nih.gov
Protozoan parasitesVarious parasitic diseasesGeneral antiprotozoal activity. nih.gov

Potential in Autoimmune Disease Research and Immune Modulation

Emerging research has revealed that tetracyclines, including chlortetracycline, possess significant immunomodulatory and anti-inflammatory properties that are distinct from their antimicrobial effects. nih.gov These non-antibiotic activities have positioned them as potential therapeutic agents for autoimmune diseases. nih.gov

Studies have shown that tetracyclines can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov They can also inhibit the activation and proliferation of microglial cells, which are implicated in the inflammation associated with neurodegenerative conditions. nih.gov

Research using zebrafish models has indicated that chlortetracycline can have transgenerational effects on the immune system, suppressing both innate and adaptive immunity in offspring. nih.govacs.org This immunosuppressive effect was linked to the NF-κB signaling pathway. nih.govacs.org While this raises concerns about the environmental impact of antibiotics, it also underscores the potent immunomodulatory capacity of chlortetracycline.

Furthermore, some tetracyclines have been shown to enhance antitumor T-cell immunity. nih.gov This suggests a potential role for these compounds in cancer immunotherapy. The ability of tetracyclines to modulate immune responses opens up exciting new avenues for research into their therapeutic application in a range of conditions characterized by immune dysregulation.

Regulatory Science and Policy Implications in Research

The multifaceted nature of chlortetracycline, with its applications in human and veterinary medicine, as well as its environmental presence, presents a complex landscape for regulatory science and policy. patsnap.com Regulatory bodies in various regions have established guidelines for its use, particularly in food-producing animals, to mitigate the development of antibiotic resistance and ensure food safety. researchgate.net

The potential for chlortetracycline to have long-term environmental and health impacts, such as the observed transgenerational immunosuppression in zebrafish, highlights the need for ongoing research to inform regulatory frameworks. nih.govacs.org These findings underscore the importance of considering the chronic environmental risks of antibiotic exposure. acs.org

Furthermore, the exploration of novel applications of chlortetracycline beyond its antimicrobial use, such as in bioremediation and as an immunomodulatory agent, will require new regulatory considerations. As research in these areas progresses, clear policies will be needed to govern their development and potential implementation, ensuring both efficacy and safety. The development of advanced sensor technologies for monitoring chlortetracycline residues also has significant policy implications, potentially enabling more effective and widespread surveillance to enforce existing regulations. mdpi.com

Global Antibiotic Stewardship and Responsible Use

The increasing demand for animal protein has led to a rise in the use of antibiotics in agriculture, which is a contributing factor to antibiotic resistance. thecloroxcompany.com Global antibiotic stewardship programs are essential to mitigate this threat. thecloroxcompany.com These programs advocate for the responsible use of antibiotics, including chlortetracycline, to preserve their efficacy. thecloroxcompany.com

In the United States, the Food and Drug Administration (FDA) has implemented regulations to ensure the responsible use of chlortetracycline in animal feed. federalregister.govecfr.gov For instance, the use of chlortetracycline in medicated feeds for swine and cattle requires a Veterinary Feed Directive (VFD) from a licensed veterinarian. ecfr.govcustomsmobile.com This ensures that the antibiotic is used for specific, approved indications, such as the control of porcine proliferative enteropathies and the maintenance of weight gain in the presence of respiratory disease in cattle. federalregister.govecfr.gov

Research into the effects of chlortetracycline at sub-inhibitory concentrations is crucial for understanding its role in the development of antibiotic resistance. One study investigated the persistence of chlortetracycline-susceptible and -resistant Salmonella Typhimurium in the presence of the antibiotic. researchgate.net The findings revealed that the chlortetracycline-resistant strain persisted longer, highlighting the competitive advantage of resistant bacteria. researchgate.net Such research underscores the importance of using appropriate concentrations to minimize the selection pressure for resistant strains. researchgate.net

International efforts, such as the Global Action Plan on Antimicrobial Resistance endorsed by the World Health Assembly, call for all countries to adopt national strategies to combat antibiotic resistance. thecloroxcompany.com These strategies emphasize the need for surveillance of antibiotic use and resistance patterns, as well as education for clinicians and agricultural professionals on optimal prescribing and administration practices. thecloroxcompany.com

Table 1: Regulatory Oversight of this compound in Animal Feed

Regulatory BodyAnimalIndicationRegulation
FDA (USA)SwineControl of porcine proliferative enteropathiesRequires Veterinary Feed Directive (VFD) federalregister.govecfr.govcustomsmobile.com
FDA (USA)CattleMaintenance of weight gains in the presence of respiratory diseaseRequires Veterinary Feed Directive (VFD) ecfr.gov
Health CanadaSwineAid in the prevention of porcine proliferative enteropathyPrescription required canada.ca
Health CanadaCattleAid in the prevention of foot rotPrescription required canada.ca

Regulatory Guidelines and Monitoring Protocols for Environmental Presence

The widespread use of chlortetracycline in agriculture raises concerns about its environmental fate and the potential for contamination of soil and water. As a result, regulatory agencies have established guidelines and monitoring protocols to assess and manage the environmental presence of this antibiotic.

The Environmental Protection Agency (EPA) in the United States evaluates the environmental risks associated with pesticides, including antibiotics like oxytetracycline (B609801), which is structurally similar to chlortetracycline. regulations.gov The EPA's risk assessments consider the potential for environmental contamination and the development of antibiotic resistance. regulations.gov

Research has focused on developing and validating methods for detecting chlortetracycline residues in environmental samples. For example, a study on the depletion of chlortetracycline in broiler chicken droppings utilized liquid chromatography coupled to mass spectrometry to determine the concentrations of the parent compound and its epimer. nih.gov This type of data is essential for establishing appropriate withdrawal periods and for assessing the potential for environmental contamination from the use of animal manure as fertilizer. nih.gov

The development of standardized analytical methods is crucial for accurate monitoring. The International Pharmacopoeia provides detailed procedures for the identification and assay of this compound, including thin-layer chromatography and microbiological assays. who.int These standardized methods ensure consistency and reliability in the monitoring of chlortetracycline residues in various matrices.

Furthermore, studies have investigated the presence of tetracycline resistance genes in the environment. Research on broiler chicken droppings not only measured chlortetracycline concentrations but also screened for the presence of tet resistance genes. nih.gov The detection of these genes highlights the potential for the spread of antibiotic resistance through environmental pathways. nih.gov

Table 2: Research Findings on Environmental Monitoring of Chlortetracycline

Research FocusKey Findings
Depletion in broiler droppingsChlortetracycline and its epimer were detected, with concentrations decreasing over time. nih.gov
Presence of resistance genestet(A) and tet(B) resistance genes were detected in droppings from treated chickens. nih.gov
Analytical methodologyLiquid chromatography-mass spectrometry is a sensitive method for quantifying chlortetracycline residues. nih.gov

Q & A

Q. Methodological Answer :

  • Sampling protocols : Use stratified random sampling across feed batches and analyze via LC-MS/MS (LOQ ≤1 µg/kg).
  • Uncertainty quantification : Apply Monte Carlo simulations to variability in study reporting (e.g., unspecified chemical forms in 58/90 studies).
  • Risk thresholds : Align with EFSA guidelines, setting maximum cross-contamination at 0.1% (w/w) to prevent antimicrobial resistance .

Advanced Research Question: What are the pitfalls in distinguishing CTC HCl from its epimers (e.g., 4-epi-chlortetracycline) in environmental samples?

Q. Methodological Answer :

  • Chromatographic separation : Use UPLC with a BEH Shield RP18 column and 0.1% formic acid in water/acetonitrile gradients. Retention times differ by ≥1.5 minutes.
  • Mass spectrometry : Monitor m/z 479.1 → 444.1 (CTC HCl) vs. m/z 479.1 → 462.1 (4-epi-CTC) for specificity.
  • Validation : Include spiked recovery tests (70–120%) and matrix-matched calibration to address ion suppression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.